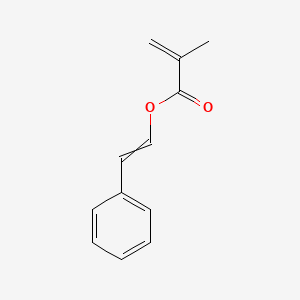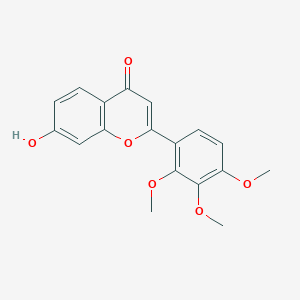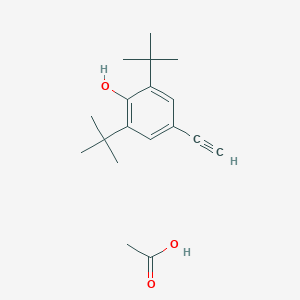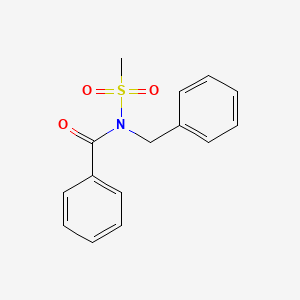![molecular formula C20H32OS2Si2 B14271956 4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal CAS No. 159427-28-8](/img/structure/B14271956.png)
4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal is a complex organic compound characterized by the presence of trimethylsilyl groups and sulfanyl groups attached to a deca-diene-diynal backbone. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use trimethylsilyl chloride and bis(trimethylsilyl)acetamide as reagents to introduce the trimethylsilyl groups . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Substituting agents: Trimethylsilyl chloride, bis(trimethylsilyl)acetamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
科学研究应用
4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trimethylsilyl groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialized materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal involves its interaction with molecular targets through its sulfanyl and trimethylsilyl groups. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Bis(trimethylsilyl)acetamide: Used as a silylating agent in organic synthesis.
Trimethylsilyl chloride: Commonly used to introduce trimethylsilyl groups in organic molecules.
Uniqueness
4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal is unique due to its combination of sulfanyl and trimethylsilyl groups attached to a deca-diene-diynal backbone. This structural uniqueness imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
属性
CAS 编号 |
159427-28-8 |
|---|---|
分子式 |
C20H32OS2Si2 |
分子量 |
408.8 g/mol |
IUPAC 名称 |
4,7-bis(2-trimethylsilylethylsulfanyl)deca-4,6-dien-2,8-diynal |
InChI |
InChI=1S/C20H32OS2Si2/c1-8-10-19(22-15-17-24(2,3)4)12-13-20(11-9-14-21)23-16-18-25(5,6)7/h12-14H,15-18H2,1-7H3 |
InChI 键 |
NXLJBJZYSSWGJL-UHFFFAOYSA-N |
规范 SMILES |
CC#CC(=CC=C(C#CC=O)SCC[Si](C)(C)C)SCC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B14271877.png)
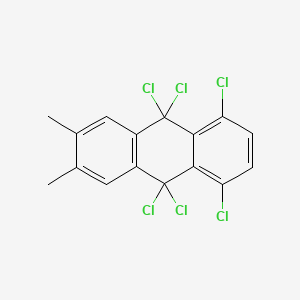
![1-(2-{2-[(E)-Phenyldiazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14271892.png)
![2-Iodo-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14271900.png)

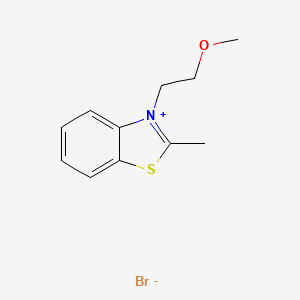
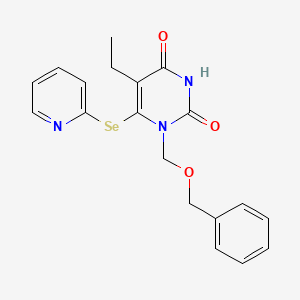
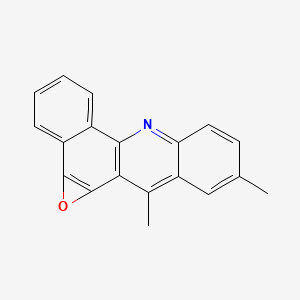

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14271948.png)
